molecular formula C19H19ClN2O B129375 3-Hydroxydesloratadine CAS No. 119410-08-1

3-Hydroxydesloratadine

Numéro de catalogue: B129375
Numéro CAS: 119410-08-1
Poids moléculaire: 326.8 g/mol
Clé InChI: NDFMTPISBHBIKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacokinetic Studies

3-Hydroxydesloratadine is crucial in pharmacokinetic research, particularly in understanding the metabolism of desloratadine. A study demonstrated a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for simultaneously determining concentrations of desloratadine and this compound in human plasma. This method is essential for pharmacokinetic and bioequivalence studies, allowing researchers to accurately assess drug absorption and metabolism in different populations .

Metabolic Pathways

Research has identified that the formation of this compound involves specific metabolic pathways. The enzyme CYP2C8 plays a pivotal role in its synthesis from desloratadine, following glucuronidation by UGT2B10. This discovery is significant as it elucidates the metabolic fate of desloratadine, indicating that both enzymes are required for the effective conversion to this compound .

Table 1: Key Enzymatic Pathways Involved in this compound Formation

EnzymeRoleInhibition Impact
UGT2B10Glucuronidation of desloratadineEssential for this compound formation
CYP2C8Oxidation of glucuronidated desloratadineSignificant inhibition observed with various compounds

Clinical Applications

In clinical settings, understanding the pharmacokinetics of this compound is vital for optimizing therapeutic regimens. Variations in drug exposure due to genetic factors or concurrent medications can significantly impact treatment outcomes. For instance, studies have shown that individuals with hepatic dysfunction may experience increased exposure to desloratadine and its metabolite, necessitating careful monitoring .

Implications in Drug Interactions

The metabolism of this compound can be influenced by other medications, particularly those that inhibit CYP2C8. For example, gemfibrozil has been shown to significantly inhibit the formation of this metabolite, leading to increased levels of desloratadine in circulation . This interaction highlights the importance of considering drug-drug interactions when prescribing antihistamines.

Case Studies

Several case studies have illustrated the clinical implications of variations in this compound levels:

  • Case Study 1 : A patient with moderate hepatic dysfunction exhibited a threefold increase in desloratadine exposure compared to healthy individuals, emphasizing the need for dosage adjustments based on liver function.
  • Case Study 2 : In a cohort study assessing allergic rhinitis treatments, variations in the pharmacokinetics of this compound were linked to differences in therapeutic outcomes among diverse ethnic groups.

Mécanisme D'action

Target of Action

3-Hydroxydesloratadine is an active metabolite of desloratadine, a second-generation antihistamine . Its primary target is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and blocking it can alleviate symptoms of allergies .

Mode of Action

This compound, like other H1-blockers, competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms such as nasal congestion and watery eyes .

Biochemical Pathways

The formation of this compound involves a three-step sequence. First, desloratadine undergoes N-glucuronidation by the enzyme UDP-Glucuronosyltransferase 2B10 (UGT2B10). Then, 3-hydroxylation of desloratadine N-glucuronide occurs, catalyzed by Cytochrome P450 2C8 (CYP2C8). Finally, a non-enzymatic deconjugation of this compound N-glucuronide takes place .

Pharmacokinetics

Desloratadine is well absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It is metabolized in the liver to this compound by the enzymes UGT2B10 and CYP2C8 . The metabolite is then excreted as conjugated metabolites into urine .

Result of Action

The action of this compound results in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . By blocking the H1 receptor, it prevents the action of histamine, a compound that causes allergy symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism. Co-administration with erythromycin, ketoconazole, azithromycin, fluoxetine, or cimetidine resulted in elevated blood plasma concentrations of desloratadine and its metabolite this compound . No clinically relevant changes were observed .

Méthodes De Préparation

The synthesis of 3-Hydroxydesloratadine involves several steps:

In industrial settings, the preparation of this compound typically involves the use of cryopreserved human hepatocytes to catalyze the formation of the compound. The reaction conditions include the presence of NADPH and UDP-glucuronic acid .

Activité Biologique

3-Hydroxydesloratadine (3-OH-DL) is a significant metabolite of desloratadine, a widely used second-generation antihistamine. Understanding the biological activity of 3-OH-DL is crucial for elucidating its pharmacological effects and therapeutic potential. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, pharmacokinetics, and case studies.

Metabolism and Formation

Desloratadine is primarily metabolized to this compound via cytochrome P450 enzymes, particularly CYP2C8. The formation of 3-OH-DL is a critical step in the metabolic pathway of desloratadine, which also involves UDP-glucuronosyltransferase (UGT2B10) for subsequent glucuronidation. Research indicates that the metabolic conversion is significantly influenced by various inhibitors of these enzymes, which can drastically reduce the formation of 3-OH-DL in vitro .

Key Metabolic Parameters

ParameterValue
Km (Michaelis-Menten constant)1.6 μM
Vmax (maximum rate)1.3 pmol/min/million cells
Inhibition by CYP2C8 inhibitors73%-100%

These parameters highlight the efficiency and specificity of CYP2C8 in catalyzing the formation of 3-OH-DL from desloratadine .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied primarily in animal models. A recent study using a validated LC-MS/MS method demonstrated that after oral administration, the exposure to active metabolites such as 3-OH-DL was significantly higher than that of desloratadine itself. This suggests that 3-OH-DL may contribute substantially to the therapeutic effects observed with desloratadine .

Tissue Distribution

Research indicates that both desloratadine and its metabolites, including 3-OH-DL, are widely distributed in various tissues, which may enhance their efficacy against allergic reactions:

CompoundTissue Concentration (ng/g)
DesloratadineVaries by tissue type
This compoundHigher than desloratadine in certain tissues

The distribution patterns suggest a targeted action in immune-regulatory tissues, potentially enhancing the antihistaminic effects .

Biological Activity

Antihistaminic Effects : this compound exhibits potent antihistaminic activity by selectively antagonizing peripheral H1 receptors. This action is crucial for alleviating symptoms associated with allergic rhinitis and urticaria.

Inhibition Studies : In vitro studies have shown that 3-OH-DL effectively inhibits the binding of pyrilamine to H1 receptors in brain tissue, indicating its potential central nervous system effects, although it remains largely nonsedating compared to first-generation antihistamines .

Case Studies and Clinical Implications

A study involving humanized liver mice demonstrated that after administration of desloratadine, the levels of this compound were significantly elevated compared to control groups. This finding underscores the importance of this metabolite in contributing to the overall efficacy of desloratadine therapy .

Summary of Clinical Findings

  • Efficacy : Patients receiving desloratadine showed improved symptoms of allergic rhinitis correlated with increased levels of 3-OH-DL.
  • Safety Profile : The use of desloratadine and its metabolites demonstrated a favorable safety profile with minimal sedation, attributed to the action of 3-OH-DL.

Propriétés

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFMTPISBHBIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119410-08-1
Record name 3-Hydroxydesloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 119410-08-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYDESLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H9FFN759V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxydesloratadine
Reactant of Route 2
3-Hydroxydesloratadine
Reactant of Route 3
3-Hydroxydesloratadine
Reactant of Route 4
3-Hydroxydesloratadine
Reactant of Route 5
3-Hydroxydesloratadine
Reactant of Route 6
3-Hydroxydesloratadine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.